3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base.
Attachment of the 2-Methoxyphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and a Lewis acid catalyst.
Methylation of the Pyrrole Ring: The final step involves the methylation of the pyrrole ring using methyl iodide and a strong base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The methoxyphenylmethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar compounds to 3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE include:
3-(4-METHYLBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE: This compound has a methyl group instead of a fluorine atom, which can affect its reactivity and binding properties.
3-(4-CHLOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE: The presence of a chlorine atom can alter the compound’s electronic properties and its interactions with biological targets.
3-(4-BROMOBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE:
The uniqueness of 3-(4-FLUOROBENZENESULFONYL)-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21FN2O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[(2-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-14(2)23(12-15-6-4-5-7-18(15)26-3)20(22)19(13)27(24,25)17-10-8-16(21)9-11-17/h4-11H,12,22H2,1-3H3 |
InChI Key |
UTWFYQIBPNLASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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